molecular formula C14H21N3O2 B8173676 Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B8173676
M. Wt: 263.34 g/mol
InChI Key: LAZUGWUFUMTROU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate typically involves the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Piperazine Moiety: The ethylpiperazine group is introduced via nucleophilic substitution. This can be achieved by reacting the benzoate ester with 1-ethylpiperazine under basic conditions, such as using sodium hydride or potassium carbonate as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be employed.

Major Products

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate involves its interaction with biological targets, such as enzymes or receptors. The ethylpiperazine moiety can enhance the binding affinity to these targets, leading to specific biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
  • 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate
  • 4-methylpiperazin-1-ium 4-iodobenzoate

Uniqueness

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate is unique due to the specific positioning of the ethylpiperazine moiety, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-16-6-8-17(9-7-16)13-10-11(15)4-5-12(13)14(18)19-2/h4-5,10H,3,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZUGWUFUMTROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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